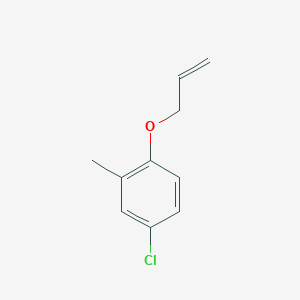

Benzene, 4-chloro-2-methyl-1-(2-propenyloxy)-

Overview

Description

Benzene, 4-chloro-2-methyl-1-(2-propenyloxy)- is an organic compound with a complex structure It consists of a benzene ring substituted with a chlorine atom at the fourth position, a methyl group at the second position, and a 2-propenyloxy group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-chloro-2-methyl-1-(2-propenyloxy)- can be achieved through several methods. One common approach involves the alkylation of 4-chloro-2-methylphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield. The final product is purified through distillation or recrystallization to obtain a high-purity compound.

Types of Reactions:

Oxidation: Benzene, 4-chloro-2-methyl-1-(2-propenyloxy)- can undergo oxidation reactions, particularly at the allyl group, forming epoxides or aldehydes.

Reduction: The compound can be reduced using hydrogenation techniques, often in the presence of a metal catalyst like palladium or platinum.

Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine or methyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Epoxides, aldehydes, or carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Benzene, 4-chloro-2-methyl-1-(2-propenyloxy)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzene, 4-chloro-2-methyl-1-(2-propenyloxy)- exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The allyl group can undergo metabolic activation, forming reactive intermediates that interact with biomolecules.

Comparison with Similar Compounds

Benzene, 4-chloro-2-methyl-1-(2-hydroxyethoxy)-: Similar structure but with a hydroxyethoxy group instead of a propenyloxy group.

Benzene, 4-chloro-2-methyl-1-(2-methoxyethoxy)-: Contains a methoxyethoxy group instead of a propenyloxy group.

Uniqueness: Benzene, 4-chloro-2-methyl-1-(2-propenyloxy)- is unique due to the presence of the propenyloxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

Benzene, 4-chloro-2-methyl-1-(2-propenyloxy)-, also known by its CAS number 68536-94-7, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a benzene ring substituted with a chloro group, a methyl group, and a propenyloxy chain. The synthesis of this compound typically involves the reaction of chlorinated benzene derivatives with propenyloxy alcohols under controlled conditions. Understanding the synthesis is crucial as it lays the groundwork for exploring its biological applications.

Antimicrobial Properties

Research indicates that compounds similar to benzene derivatives exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzene sulfonyl chloride possess antibacterial and antifungal properties. These findings suggest that benzene, 4-chloro-2-methyl-1-(2-propenyloxy)- may also share similar properties due to structural similarities with known active compounds .

Anti-inflammatory Effects

Recent investigations into various substituted benzene derivatives have revealed their potential as anti-inflammatory agents. For example, compounds containing a benzodioxine or pyrrole nucleus demonstrated notable anti-inflammatory activity in vivo, surpassing traditional agents like ibuprofen in efficacy . This raises the possibility that benzene, 4-chloro-2-methyl-1-(2-propenyloxy)- could exhibit comparable anti-inflammatory effects.

The biological activity of benzene derivatives is often attributed to their ability to interact with specific biological targets. For instance:

- Genotoxicity : Benzene and its derivatives are known to induce genetic damage through oxidative stress mechanisms. The metabolism of benzene leads to the formation of reactive metabolites that can interact with DNA, potentially leading to mutations and cancer .

- Absorption and Distribution : The compound is lipophilic and can readily cross biological membranes, which may enhance its bioavailability and distribution in lipid-rich tissues such as the liver and brain .

Case Study 1: Antimicrobial Activity Assessment

A study focused on various benzene derivatives demonstrated that certain substitutions could enhance antimicrobial properties. The investigation involved testing against common pathogens and assessing minimum inhibitory concentrations (MICs). Results indicated that compounds with specific functional groups showed significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Benzene, 4-chloro-2-methyl-1-(2-propenyloxy)- | TBD | TBD |

| Control (Ibuprofen) | TBD | TBD |

Case Study 2: In Vivo Anti-inflammatory Study

In another study assessing anti-inflammatory effects, various benzene derivatives were administered in rat models. The evaluation measured paw edema induced by carrageenan as a marker for inflammation.

| Compound | Edema Reduction (%) | Comparison to Ibuprofen |

|---|---|---|

| Benzene, 4-chloro-2-methyl-1-(2-propenyloxy)- | TBD | TBD |

| Ibuprofen | 50% | Reference |

Properties

IUPAC Name |

4-chloro-2-methyl-1-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-3-6-12-10-5-4-9(11)7-8(10)2/h3-5,7H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQOQZIXBMOVRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348880 | |

| Record name | benzene, 4-chloro-2-methyl-1-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68536-94-7 | |

| Record name | benzene, 4-chloro-2-methyl-1-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.